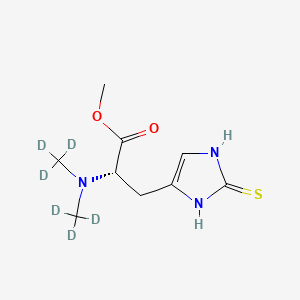

N-Desmethyl L-Ergothioneine-d6 Methyl Ester

Description

Properties

IUPAC Name |

methyl (2S)-2-[bis(trideuteriomethyl)amino]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-HRHRGYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](CC1=CNC(=S)N1)C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Dimethyl-2-Mercapto-L-Histidine Methyl Ester Derivatives: Technical Guide

Executive Summary

N,N-dimethyl-2-mercapto-L-histidine methyl ester (also known as N-Desmethyl L-Ergothioneine Methyl Ester ) is a critical synthetic intermediate and structural analogue of L-Ergothioneine (EGT) , a potent naturally occurring antioxidant and cytoprotectant.[1]

Unlike standard thiols (e.g., glutathione), this molecule features a 2-thioxo-imidazole core, which exists predominantly in the thione tautomer at physiological pH. This structural motif confers exceptional stability against auto-oxidation while maintaining high redox potential for scavenging reactive oxygen species (ROS). As a lipophilic methyl ester derivative, it represents a strategic "pro-drug" scaffold capable of enhanced cellular permeability compared to the zwitterionic parent compounds, making it a high-value target for oxidative stress research and pharmaceutical synthesis.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule comprises three functional domains:

-

Imidazole-2-thione Core: The sulfur atom at position 2 of the imidazole ring creates a thione-thiol tautomeric system.

-

N,N-Dimethylamino Group: Located at the

-carbon. This is one methyl group short of the trimethylammonium betaine found in Ergothioneine. -

Methyl Ester: Caps the carboxylic acid, removing the negative charge and significantly increasing lipophilicity (

).

Tautomerism and Redox Stability

The stability of 2-mercaptohistidine derivatives stems from their preference for the thione tautomer over the thiol form in neutral aqueous solution.

-

Thione Form (Major): The proton resides on the imidazole nitrogen (

or -

Thiol Form (Minor): The proton resides on the sulfur (

). This form is the active reducing agent.

Figure 1: Thione-Thiol tautomerism mechanism governing the antioxidant stability of 2-mercaptohistidine derivatives.

Synthetic Protocol: The Modified Xu & Yadan Pathway

This protocol synthesizes N,N-dimethyl-2-mercapto-L-histidine methyl ester starting from L-Histidine methyl ester. It is adapted from the foundational work of Xu and Yadan (1995) and optimized for the dimethyl ester derivative.

Reagents & Equipment

-

Starting Material: L-Histidine methyl ester dihydrochloride.

-

Reagents: Formaldehyde (37% aq), Sodium triacetoxyborohydride (STAB), Phenyl chlorothionoformate, Triethylamine (TEA), NaHCO3.

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), THF.

-

Analysis: HPLC (C18 column), 1H-NMR (D2O/DMSO-d6), LC-MS.

Step-by-Step Methodology

Phase 1: Reductive Dimethylation

This step installs the two methyl groups on the

-

Dissolution: Dissolve L-Histidine methyl ester 2HCl (10 mmol) in MeOH (50 mL).

-

Base Treatment: Add TEA (20 mmol) to neutralize the salt.

-

Imine Formation: Add Formaldehyde (37% aq, 25 mmol) dropwise at 0°C. Stir for 30 min.

-

Reduction: Add Sodium triacetoxyborohydride (30 mmol) in portions. The reaction is less prone to over-alkylation (quaternization) than using MeI.

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

-

Validation: 1H-NMR should show a singlet ~2.3 ppm integrating for 6H (NMe2).

Phase 2: Thiol Introduction (The Critical Step)

Converting the imidazole to the 2-mercaptoimidazole requires activation of the C2 position.

-

Protection (Transient): Ensure the imidazole ring nitrogen is available. The Bamford-Stevens modification or direct thionation is used.

-

Activation: Dissolve the N,N-dimethyl intermediate in anhydrous THF. Cool to -10°C.

-

Reagent Addition: Add Phenyl chlorothionoformate (1.1 eq) dropwise. This forms a thiocarbamate intermediate.

-

Cyclization/Deprotection: Treat the intermediate with mild base (NaHCO3/H2O) or simply reflux in acidic media (depending on the specific protecting group strategy used in variations). The phenyl group is eliminated, yielding the thione.

-

Purification: The product is purified via Flash Column Chromatography (DCM/MeOH gradient).

Yield Expectation: 30-45% overall yield.

Figure 2: Synthetic pathway from L-Histidine to the Target N,N-dimethyl derivative.

Analytical Characterization (QC)

To ensure scientific integrity, the following data points must be verified for the synthesized compound:

| Parameter | Specification | Method |

| Appearance | White to pale yellow solid | Visual |

| Mass Spectrometry | [M+H]+ = 230.09 m/z (Calc for C9H15N3O2S) | LC-MS (ESI+) |

| 1H-NMR (D2O) | 400 MHz NMR | |

| UV-Vis | Spectrophotometry | |

| Solubility | Soluble in MeOH, DMSO, Water; Sparingly in DCM | Solubility Test |

Applications in Drug Development

Ergothioneine Precursor

This molecule is the immediate precursor to L-Ergothioneine . A single methylation step (using Methyl Iodide or Dimethyl Sulfate) converts the dimethyl amine to the trimethyl betaine, followed by ester hydrolysis. This allows for the synthesis of isotopically labeled Ergothioneine (e.g., using deuterated methyl iodide) for metabolic tracking.

Lipophilic "Pro-Drug" Potential

Natural Ergothioneine requires the specific transporter OCTN1 (SLC22A4) to enter cells.

-

Limitation: Cells with low OCTN1 expression uptake EGT poorly.

-

Solution: The methyl ester derivative is significantly more lipophilic. It may cross cell membranes via passive diffusion. Once intracellular, ubiquitous esterases hydrolyze the ester, and methyltransferases (like PEMT) could theoretically convert it to the active betaine form, or it may function as a dimethyl-antioxidant in its own right.

Metal Chelation

The 2-mercaptoimidazole moiety is a potent chelator of soft metals (Cu+, Zn2+). This derivative can be used to study the mitigation of metal-induced oxidative stress (Fenton chemistry inhibition) without the charge interference of the betaine carboxylate.

References

-

Xu, J., & Yadan, J. C. (1995).[2][3] Synthesis of L-(+)-Ergothioneine. The Journal of Organic Chemistry, 60(20), 6296–6301. Link

-

Erdelmeier, I., et al. (2012). Cysteine as a Sustainable Sulfur Reagent for the Synthesis of Ergothioneine. Green Chemistry, 14, 2256-2265. Link

-

Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 784-793. Link

-

Hand, C. E., & Honek, J. F. (2005). Biological chemistry of naturally occurring thiols of microbial and marine origin. Journal of Natural Products, 68(2), 293-308. Link

-

Servillo, L., et al. (2015).[3] The tautomeric equilibrium of ergothioneine in solution. Free Radical Research, 49(2), 115-123. Link

Sources

Technical Whitepaper: Structural and Functional Divergence of Histidine Betaine Derivatives

This guide provides an in-depth technical analysis of the structural, functional, and analytical distinctions between Hercynine and

While both compounds are histidine derivatives involved in the ergothioneine (EGT) metabolic landscape, they occupy distinct chemical spaces: Hercynine is the non-thiol biosynthetic precursor , whereas

Part 1: Executive Summary

Hercynine (

Part 2: Structural Chemistry & Biosynthetic Context

The fundamental difference lies in two moieties: the Sulfur atom (C-2 position) and the Quaternary Ammonium tail.

Molecular Architectures

-

Hercynine: Contains the trimethylammonium cation but lacks the sulfur atom.

- -desmethyl Ergothioneine: Contains the sulfur atom (predominantly as a thione tautomer) but possesses a dimethylamine group instead of a trimethylammonium cation.

Visualization of Structural Differences

The following diagram illustrates the chemical divergence and the specific atoms involved.

Figure 1: Structural relationship showing the methylation and thiolation axes.[1] Hercynine is the precursor; N-desmethyl EGT is a demethylated analog.

Part 3: Functional Divergence

Redox Potential and Antioxidant Mechanism

The presence of the sulfur atom at the C-2 position of the imidazole ring confers unique redox properties.

| Feature | Hercynine | Ergothioneine (Reference) | |

| Sulfur State | None | Thione (C=S) | Thione (C=S) |

| Primary Tautomer | N/A | Thione (predominant at pH 7.4) | Thione (predominant at pH 7.4) |

| Singlet Oxygen ( | [4+2] Cycloaddition (Imidazole ring) | [2+2] Cycloaddition (Thione group) | [2+2] Cycloaddition (Thione group) |

| Free Radical Scavenging | Weak/Negligible | High (Thiol-dependent) | High (Thiol-dependent) |

| Auto-oxidation | Inert | Resistant (Thione stability) | Resistant (Thione stability) |

Causality Insight: Hercynine cannot form a disulfide bridge or scavenge radicals via electron transfer from a sulfur atom. However, it can physically quench singlet oxygen.

Transporter Specificity (OCTN1)

The biological uptake of these compounds is strictly regulated by the organic cation transporter OCTN1 (SLC22A4) .

-

Mechanism: OCTN1 relies on a cation-

interaction and an ionic lock between the transporter's binding pocket (specifically Tyr211 and Asp222 in human OCTN1) and the substrate's ammonium headgroup. -

Hercynine: Transported efficiently. The trimethylammonium headgroup fits the cation binding pocket, even without the sulfur.

-

-desmethyl EGT: Poorly transported. The loss of one methyl group (converting quaternary ammonium to tertiary amine) significantly weakens the cation-

Part 4: Analytical Protocol (LC-MS/MS)

Distinguishing these compounds requires precise mass spectrometry due to their structural similarities. Below is a self-validating protocol for separation and quantification.

Sample Preparation (Blood/Tissue)

-

Lysis: Mix 100

L whole blood with 400 -

Protein Precipitation: Add 1.5 mL ice-cold Acetonitrile (ACN) containing internal standard (L-Ergothioneine-d9).

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Supernatant: Evaporate to dryness under

and reconstitute in 100

LC-MS/MS Parameters

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of betaines.

-

Recommended: Waters Atlantis HILIC Silica or ZIC-pHILIC, 2.1 x 100 mm, 3

m.

-

-

Mobile Phase:

-

Gradient: 90% B to 50% B over 10 minutes.

MRM Transitions (Quantification Table)

| Compound | Precursor Ion ( | Product Ion ( | Fragment Identity |

| Hercynine | 198.1 | 95.1 | Imidazole ring (loss of trimethylamine + carboxyl) |

| Ergothioneine | 230.1 | 127.1 | Thiol-imidazole ring (loss of trimethylamine + carboxyl) |

| 216.1 | 127.1 | Thiol-imidazole ring (loss of dimethylamine + carboxyl) |

Critical Analytical Note:

Notice that Ergothioneine and

Figure 2: Mass spectrometry fragmentation logic showing the commonality between sulfur-containing analogs and the distinct fragment of Hercynine.

Part 5: Biological Significance & Conclusion[4]

The "Sulfur Switch"

The conversion of Hercynine to Ergothioneine (and by extension, the comparison to

The "Methylation Lock"

-desmethyl ergothioneine serves as a negative control in transport studies. Its inability to be efficiently transported by OCTN1 highlights the strict requirement for the trimethylammonium motif for intracellular accumulation. In drug development, if you are designing EGT-mimetics for tissue targeting, the trimethylammonium headgroup is non-negotiable for OCTN1-mediated uptake.References

-

Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society. Link

-

Gründemann, D., et al. (2005). Discovery of the ergothioneine transporter. Proceedings of the National Academy of Sciences. Link

-

Stoffels, C., et al. (2017).[4] Ergothioneine stands out from hercynine in the reaction with singlet oxygen.[5][6] Free Radical Biology and Medicine. Link

-

Servillo, L., et al. (2015). Hercynine determination in human whole blood by LC-MS/MS. Journal of Chromatography B. Link

Sources

- 1. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Ergothioneine stands out from hercynine in the reaction with singlet oxygen: Resistance to glutathione and TRIS in the generation of specific products indicates high reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxidative Stress Biomarkers Related to Ergothioneine Metabolism

Introduction: Ergothioneine, a Unique Cytoprotectant

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine, which humans and other animals must obtain from their diet.[1] Unlike other antioxidants, the human body possesses a specific transporter for EGT, the novel organic cation transporter 1 (OCTN1 or SLC22A4), highlighting its physiological significance.[2] This transporter facilitates the uptake and accumulation of EGT in tissues susceptible to high levels of oxidative stress, such as erythrocytes, the liver, and the central nervous system.[3] EGT's unique thione-thiol tautomerism confers considerable stability at physiological pH, making it a potent and resilient antioxidant.[1] Its primary roles in mitigating oxidative stress include the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as the chelation of divalent metal ions, thereby preventing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[4][5]

This technical guide provides a comprehensive overview of the key oxidative stress biomarkers related to EGT metabolism, detailed protocols for their measurement, and insights into the interpretation of these biomarkers for researchers, scientists, and drug development professionals.

Part 1: Key Biomarkers in Ergothioneine Metabolism and Oxidative Stress

The assessment of EGT's role in mitigating oxidative stress involves the measurement of both direct and indirect biomarkers. Direct biomarkers include EGT itself and its primary metabolite, while indirect biomarkers are established markers of oxidative damage to lipids, proteins, and DNA that are modulated by EGT levels.

Direct Biomarkers: Ergothioneine and its Metabolites

1.1.1 L-Ergothioneine (EGT)

The concentration of EGT in biological fluids and tissues is a primary indicator of its bioavailability and potential protective capacity. Low levels of EGT have been associated with an increased risk of age-related neurodegenerative diseases.[6]

1.1.2 L-Hercynine

L-Hercynine is a key metabolite of EGT.[7][8][9] The ratio of hercynine to ergothioneine (Hcy:ET) is emerging as a significant biomarker, potentially reflecting the rate of EGT metabolism and its antioxidant activity.[7] A higher Hcy:ET ratio may indicate a greater capacity to counteract oxidative stress and has been linked to cognitive resilience.[7]

Indirect Biomarkers: Assessing Oxidative Damage

1.2.1 Lipid Peroxidation Markers: F2-Isoprostanes (e.g., 8-iso-PGF2α)

F2-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are considered a gold standard for the assessment of in vivo lipid peroxidation. Elevated levels of F2-isoprostanes are indicative of increased oxidative stress. Studies have shown a trend towards lower urinary F2-isoprostane levels with EGT administration, suggesting a reduction in lipid peroxidation.[10]

1.2.2 DNA Damage Markers: 8-hydroxy-2'-deoxyguanosine (8-OHdG)

8-OHdG is a product of oxidative DNA damage and is a widely used biomarker for assessing the impact of oxidative stress on genetic material. Elevated levels of 8-OHdG in urine or tissues are associated with an increased risk of various pathologies. EGT has been shown to mitigate increases in urinary 8-OHdG levels in models of circadian rhythm disruption, indicating a protective effect against oxidative DNA damage.[11]

1.2.3 Protein Oxidation Markers: Protein Carbonyls

Protein carbonyls are formed by the oxidation of amino acid side chains and are a hallmark of severe oxidative protein damage. Increased levels of protein carbonyls are associated with aging and a range of diseases. While not always statistically significant in healthy individuals, a trend towards lower plasma protein carbonyl content has been observed following EGT supplementation.[10]

The Interplay with Glutathione

Ergothioneine metabolism is intricately linked with the glutathione (GSH) system, the most abundant endogenous antioxidant. EGT can promote the synthesis of GSH through the Nrf2/ARE pathway and can also help maintain the reduced state of GSH by inhibiting NADPH oxidase activity.[4][12] This synergistic relationship suggests that assessing both EGT and GSH levels, along with the GSH/GSSG ratio, can provide a more comprehensive picture of the cellular redox state.

Part 2: Analytical Methodologies for Biomarker Quantification

Accurate and reliable quantification of these biomarkers is paramount for research and clinical applications. This section provides detailed, step-by-step protocols for the analysis of EGT, hercynine, and key indirect oxidative stress biomarkers.

Quantification of Ergothioneine and Hercynine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EGT and hercynine in biological matrices.

2.1.1 Detailed Protocol: LC-MS/MS Analysis of Ergothioneine and Hercynine in Human Plasma

This protocol is adapted from validated methods for the quantification of EGT and hercynine.[3][8][9][13]

Materials and Reagents:

-

Ergothioneine and Hercynine analytical standards

-

Ergothioneine-d9 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples (collected in EDTA or heparin tubes)

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (Ergothioneine-d9).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-4 min: 5-95% B

-

4-5 min: 95% B

-

5.1-6 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Ergothioneine: m/z 230 → 127

-

Ergothioneine-d9: m/z 239 → 127

-

Hercynine: m/z 270.28 → 95

-

Data Analysis:

-

Quantify EGT and hercynine concentrations using a calibration curve prepared with known concentrations of the standards. The use of a stable isotope-labeled internal standard corrects for matrix effects and variability in sample processing.

2.1.2 Alternative Method: HPLC with UV Detection

For laboratories without access to LC-MS/MS, HPLC with UV detection can be employed for EGT quantification, although it is less sensitive.[14][15]

Sample Preparation (with pre-column derivatization):

-

Deproteinize plasma samples with acetonitrile as described above.

-

To the supernatant, add a derivatizing agent such as 5-iodoacetamidofluorescein (5-IAF) to enhance UV absorbance and fluorescence.[14][15]

-

Incubate the reaction mixture as per the derivatizing agent's protocol.

HPLC-UV Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.

-

Detection: UV detector at 254 nm (or fluorescence detector if a fluorescent derivatizing agent is used).

Quantification of Indirect Oxidative Stress Biomarkers

Established commercial ELISA kits are widely available and validated for the quantification of 8-iso-PGF2α, 8-OHdG, and protein carbonyls in various biological samples. It is recommended to follow the manufacturer's instructions for these assays.

Experimental Workflow Visualization

Caption: Experimental workflow for assessing .

Part 3: Quantitative Data and Interpretation

The following tables provide a summary of typical concentrations of EGT and the expected impact of EGT on oxidative stress biomarkers.

Typical Concentrations of Ergothioneine in Human Samples

| Biological Matrix | Mean Concentration | Reference |

| Plasma | 107.4 ± 20.5 ng/mL | [3] |

| Erythrocytes | 1285.0 ± 1363.0 ng/mL | [3] |

| Whole Blood (Male, 77 ± 12 years) | Hercynine: 178.5 ± 118.1 nmol/L | [9][13] |

Note: Concentrations can vary significantly based on diet, age, and health status.

Expected Modulation of Oxidative Stress Biomarkers by Ergothioneine

| Biomarker | Expected Change with EGT Supplementation | Significance |

| F2-Isoprostanes | Decrease | Indicates reduced lipid peroxidation.[10] |

| 8-OHdG | Decrease | Suggests protection against oxidative DNA damage.[11] |

| Protein Carbonyls | Decrease (Trend) | May indicate reduced protein oxidation, particularly under high oxidative stress.[10] |

| Hcy:ET Ratio | Increase | Potentially reflects enhanced EGT metabolism and antioxidant activity.[7] |

Part 4: Clinical and Research Applications

The measurement of these biomarkers is crucial in several contexts:

-

Drug Development: To assess the efficacy of EGT or EGT-mimetics as potential therapeutics for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

-

Nutraceutical Research: To substantiate the health claims of EGT-rich functional foods and dietary supplements.

-

Clinical Diagnostics: The Hcy:ET ratio, in particular, shows promise as a potential biomarker for assessing cognitive reserve and the risk of neurodegenerative diseases.[7]

-

Fundamental Research: To further elucidate the physiological roles of ergothioneine and its transporter, OCTN1, in maintaining cellular redox homeostasis.

Part 5: Future Perspectives and Conclusion

The field of ergothioneine research is rapidly evolving. Future studies should focus on:

-

Large-scale clinical trials: To definitively establish the clinical utility of EGT supplementation in preventing and treating diseases associated with oxidative stress.

-

Standardization of analytical methods: To ensure comparability of data across different laboratories.

-

Exploration of novel biomarkers: To identify other metabolites and downstream targets of EGT that could provide further insights into its mechanisms of action.

Ergothioneine's Antioxidant Mechanisms

Caption: Direct and indirect antioxidant mechanisms of ergothioneine.

References

-

Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. (URL: [Link])

-

Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin. (URL: [Link])

-

Metabolism of the Antioxidant Ergothioneine as a Plasma Biomarker of Cognitive Reserve. (URL: [Link])

-

Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. (URL: [Link])

-

Role of ergothioneine on S-nitrosoglutathione catabolism. (URL: [Link])

-

Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles?. (URL: [Link])

-

Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. (URL: [Link])

-

Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. (URL: [Link])

-

Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. (URL: [Link])

-

Effects of ergothioneine on oxidative DNA damage and immune response induced by circadian rhythm disturbance in mice. (URL: [Link])

-

Effect of ergothioneine supplementation on plasma protein carbonyl... (URL: [Link])

-

Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection. (URL: [Link])

-

(PDF) Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection. (URL: [Link])

-

Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. (URL: [Link])

-

Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS. (URL: [Link])

-

Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. (URL: [Link])

-

Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection. (URL: [Link])

-

Plasma levels of L-Ergothioneine (A), Hercynine (B), and S-methyl-... (URL: [Link])

-

Plasma, whole blood, and urinary levels of hercynine and S-methyl... (URL: [Link])

-

L-ergothioneine level in red blood cells of healthy human males in the Western province of Saudi Arabia. (URL: [Link])

-

OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions. (URL: [Link])

-

Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. (URL: [Link])

-

Ergothioneine improves healthspan of aged animals by enhancing cGPDH activity through CSE-dependent persulfidation. (URL: [Link])

-

Plasma ergothioneine and hercynine. A significant decrease was seen in... (URL: [Link])

-

Correlation of ergothioneine and hercynine and S-methyl ergothioneine... (URL: [Link])

Sources

- 1. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 5. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of ergothioneine on oxidative DNA damage and immune response induced by circadian rhythm disturbance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantification of Ergothioneine and its Metabolites in Human Plasma by UPLC-MS/MS

A definitive guide for researchers, scientists, and drug development professionals on the precise and simultaneous quantification of Ergothioneine and its key metabolites, Hercynine and S-methyl-ergothioneine, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction: The Significance of Ergothioneine and its Metabolites

Ergothioneine (ET) is a naturally occurring amino acid derivative, synthesized by fungi and certain bacteria, which humans acquire exclusively through their diet.[1] It is recognized for its potent antioxidant and cytoprotective properties, accumulating in tissues susceptible to high levels of oxidative stress.[1][2] The presence of a specific transporter, the organic cation transporter novel type 1 (OCTN1), underscores its physiological importance.[3] Emerging research has linked plasma ergothioneine levels to cognitive health and suggests it may play a role in mitigating age-related decline.[2]

The metabolism of ergothioneine in humans is a subject of ongoing research. While some studies suggest that ET is not significantly metabolized in mammalian tissues, with a long half-life, others have identified key metabolites that may provide further insights into its biological activity and pathways.[4] The primary precursor and metabolite is Hercynine , which is essentially desulfurated ergothioneine.[2] Another important metabolite is S-methyl-ergothioneine .[2] The quantification of not only ergothioneine but also its metabolites is crucial for a comprehensive understanding of its pharmacokinetics, bioavailability, and role in health and disease.

This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of ergothioneine, hercynine, and S-methyl-ergothioneine in human plasma using a stable isotope dilution UPLC-MS/MS method. This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.

Ergothioneine Metabolic Pathway

The metabolic pathway of ergothioneine in humans is not fully elucidated, but it is understood that it is derived from the diet and its metabolites can be indicative of its turnover and biological activity. The relationship between ergothioneine, its precursor hercynine, and its methylated form is a key area of investigation.

Figure 1: Simplified overview of Ergothioneine metabolism.

Analytical Workflow: A Step-by-Step Approach

The analytical workflow is designed for high-throughput and accurate quantification of ergothioneine and its metabolites from human plasma. The use of stable isotope-labeled internal standards is a critical component of this protocol, ensuring the reliability of the results.

Figure 2: Experimental workflow for the quantification of Ergothioneine and its metabolites.

Detailed Protocol

This protocol is a synthesized approach based on established methodologies for the analysis of ergothioneine and its metabolites.[5][6][7]

Materials and Reagents

-

Ergothioneine analytical standard

-

Hercynine analytical standard

-

S-methyl-ergothioneine analytical standard

-

Ergothioneine-d9 (ET-d9) internal standard

-

Hercynine-d3 internal standard

-

S-methyl-ergothioneine-d9 internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

The sample preparation is a critical step to ensure the removal of interfering substances and the accurate quantification of the analytes. A simple protein precipitation method is employed for its efficiency and effectiveness.

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing ET-d9, Hercynine-d3, and S-methyl-ET-d9 at appropriate concentrations) to each plasma sample.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer to Vials: Transfer the clear supernatant to autosampler vials for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating these polar compounds. The detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 85% B to 40% B over 5 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions and MS Parameters

The following MRM transitions should be optimized for the specific instrument used. The values provided are based on published data and serve as a starting point.[6][8][9][10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ergothioneine | 230.1 | 127.1 (Quantifier) | 30 | 20 |

| 186.1 (Qualifier) | 30 | 18 | ||

| Ergothioneine-d9 | 239.1 | 127.1 | 30 | 20 |

| Hercynine | 198.1 | 95.1 (Quantifier) | 25 | 22 |

| 154.1 (Qualifier) | 25 | 15 | ||

| Hercynine-d3 | 201.1 | 95.1 | 25 | 22 |

| S-methyl-ergothioneine | 244.1 | 141.1 (Quantifier) | 30 | 25 |

| 186.1 (Qualifier) | 30 | 20 | ||

| S-methyl-ergothioneine-d9 | 253.1 | 141.1 | 30 | 25 |

Method Validation and Quality Control

For the successful implementation of this protocol in a research or clinical setting, a thorough method validation is essential. The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12]

Key Validation Parameters

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.

-

Calibration Curve and Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) and should demonstrate a linear response over the expected concentration range. A correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: The intra- and inter-day accuracy (as % recovery) and precision (as % relative standard deviation, RSD) should be evaluated at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be assessed to ensure that it does not interfere with quantification.

-

Recovery: The efficiency of the extraction procedure should be determined.

-

Stability: The stability of the analytes in plasma under various conditions (freeze-thaw cycles, bench-top stability, and long-term storage) should be established.

Quality Control

For each analytical run, quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be included to ensure the validity of the results. The concentrations of the QC samples should fall within the acceptance criteria for the run to be considered valid.

Data Analysis and Interpretation

The data acquisition and processing are performed using the mass spectrometer's software (e.g., MassLynx).

-

Peak Integration: The chromatographic peaks for each analyte and internal standard are integrated.

-

Response Ratio Calculation: The peak area ratio of the analyte to its corresponding internal standard is calculated.

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a 1/x weighting is typically used.

-

Quantification: The concentrations of the analytes in the unknown samples are calculated from the calibration curve using their measured peak area ratios.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the simultaneous quantification of ergothioneine and its key metabolites, hercynine and S-methyl-ergothioneine, in human plasma. The use of a stable isotope dilution UPLC-MS/MS method ensures the highest level of accuracy and precision, making it suitable for a wide range of research and clinical applications. By following this detailed protocol and adhering to rigorous validation and quality control procedures, researchers can obtain reliable and reproducible data to further elucidate the role of ergothioneine in human health and disease.

References

-

Achouba, A., Ayotte, P., & Dumas, P. (2023). Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC–MS/MS. Analytical and Bioanalytical Chemistry, 415(29-30), 7259–7267. [Link]

- Cheah, I. K., & Halliwell, B. (2021). Ergothioneine; an underrecognised dietary micronutrient required for healthy ageing?.

- FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM).

- Gründemann, D. (2012). The ergothioneine transporter controls and indicates ergothioneine activity—a review. Preventive medicine, 54, S71-S74.

- Lee, J. W., Devanarayan, V., Barrett, Y. C., Weiner, R., Allinson, J., Fountain, S., ... & Bowsher, R. R. (2009). Fit-for-purpose method development and validation for successful biomarker measurement. Pharmaceutical research, 26(9), 1942-1955.

- Paul, B. D., & Snyder, S. H. (2010). The unusual amino acid L-ergothioneine is a physiologic cytoprotectant.

-

Sotgia, S., Zinellu, A., Mangoni, A. A., Forteschi, M., Pintus, G., & Carru, C. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3326. [Link]

- Tang, R. M., Li, Y. R., & Li, Y. (2020). Ergothioneine and its role in disease prevention. Food Chemistry, 328, 127113.

- Valentine, J. L., Kalk, J., & Kalk, H. (2016). Points to Consider Document: Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices.

- van der Hoek, S. A., Darbani, B., & van der Knaap, J. M. (2019). Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles?. Antioxidants & redox signaling, 30(2), 263-277.

- Weigand-Heller, A. J., Kris-Etherton, P. M., & Beelman, R. B. (2012). The bioavailability and antioxidant effects of ergothioneine in human subjects. Preventive medicine, 54, S75-S78.

- Zhang, Z., Wang, L., Zhou, X., Zhang, T., & Wang, H. (2013). Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry.

Sources

- 1. A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications [mdpi.com]

- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and validation of plasma biomarkers for diagnosis of breast cancer in South Asian women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. healthpolicy.duke.edu [healthpolicy.duke.edu]

Advanced Sample Preparation for N-Desmethyl Ergothioneine in Urine

Application Note & Protocol Guide

Introduction & Biological Context

N-desmethyl ergothioneine (also referred to in specific biosynthetic contexts as

These compounds are zwitterionic, highly polar, and low-molecular-weight betaines . In urine, they face significant analytical challenges:

-

High Polarity: They do not retain well on standard C18 (Reversed-Phase) columns.

-

Ion Suppression: Urine contains high concentrations of salts and urea that suppress ionization in Mass Spectrometry.

-

Thiol Stability: While ET exists predominantly as a stable thione at physiological pH, its metabolic derivatives may exhibit different redox behaviors, necessitating precautions against oxidation (disulfide formation).

This guide provides a self-validating protocol for the extraction and quantification of N-desmethyl ergothioneine, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) and Tandem Mass Spectrometry (MS/MS) .

Analyte Properties & Method Strategy

| Property | Ergothioneine (ET) | N-Desmethyl ET (Target) | Hercynine |

| Structure | Trimethyl-2-thiol-histidine | Dimethyl-2-thiol-histidine | Trimethyl-histidine |

| Approx. MW | 229.3 Da | 215.3 Da | 197.2 Da |

| Polarity | High (Zwitterion) | High (Zwitterion) | High (Cationic/Zwitterion) |

| pKa (Thiol) | ~10.8 (Thione form) | ~10-11 (Predicted) | N/A (No thiol) |

| Preferred Mode | HILIC / ESI (+) | HILIC / ESI (+) | HILIC / ESI (+) |

Strategic Decision: Dilute-and-Shoot vs. SPE

-

Method A (Dilute-and-Shoot): The Gold Standard for urinary betaines. It minimizes analyte loss, prevents oxidation during drying steps, and relies on HILIC separation to resolve matrix effects.

-

Method B (SPE - MCX): Recommended only if sensitivity is insufficient (<1 ng/mL) or matrix interference is severe. Uses Mixed-Mode Cation Exchange to retain the positively charged amine.

Experimental Workflow (Graphviz)

The following diagram outlines the decision tree and workflow for both high-throughput and high-sensitivity approaches.

Caption: Workflow for N-desmethyl ergothioneine extraction. Method A is preferred for metabolic profiling; Method B for trace analysis.

Detailed Protocols

Pre-Analytical Stabilization (Critical)

Thiol-containing compounds can form disulfides or bind to proteins.

-

Step: Upon collection, add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5–10 mM.

-

Why? TCEP is a stable, odor-free reducing agent that works over a wide pH range, ensuring the analyte remains in its reduced (monomeric) form.

Protocol A: Dilute-and-Shoot (Recommended)

This method leverages the high organic solubility required for HILIC retention to precipitate urinary proteins and salts.

-

Sample Prep:

-

Thaw urine on ice. Vortex for 30 sec.

-

Centrifuge at 12,000 × g for 10 min at 4°C to remove particulates and precipitates.

-

-

Dilution:

-

Transfer 20 µL of supernatant to a chemically inert vial (polypropylene preferred).

-

Add 180 µL of Extraction Solvent (Acetonitrile:100mM Ammonium Formate pH 3.0, 90:10 v/v).

-

Note: The Extraction Solvent must contain the Internal Standard (e.g., Ergothioneine-d9 or Hercynine-d3 at 100 ng/mL).

-

-

Equilibration:

-

Vortex vigorously for 1 min.

-

Let stand at 4°C for 10 min to complete protein precipitation.

-

Centrifuge again at 12,000 × g for 10 min .

-

-

Transfer:

-

Transfer the clear supernatant to an LC-MS vial. Do not disturb the pellet.

-

Protocol B: Solid Phase Extraction (MCX)

Use this if the "Dilute-and-Shoot" method yields excessive matrix suppression (>50%).

-

Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX, 30 mg).

-

1 mL Methanol -> 1 mL Water -> 1 mL 1% Formic Acid.

-

-

Loading:

-

Acidify 200 µL Urine with 200 µL 2% Formic Acid (Target pH < 3).

-

Load onto cartridge. Flow rate: <1 mL/min.[1]

-

-

Washing:

-

Wash 1: 1 mL 1% Formic Acid (Removes anionic/neutral interferences).

-

Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals).

-

-

Elution:

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 35°C (Avoid high heat to prevent oxidation).

-

Reconstitute in 100 µL of 90% Acetonitrile / 10% Buffer .

-

LC-MS/MS Analysis Parameters

Chromatography (HILIC)

-

Column: ZIC-HILIC or Amide-HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention).

-

1-6 min: 90% -> 50% B (Elution of polars).

-

6-8 min: 50% B (Wash).

-

8.1 min: 90% B (Re-equilibration - Critical for HILIC).

-

Mass Spectrometry (MRM Transitions)

-

Ionization: ESI Positive Mode.

-

Source Temp: 350°C (Ensure complete desolvation).

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Ergothioneine | 230.3 [M+H]+ | 127.1 | 59.1 | 25 / 40 |

| N-Desmethyl ET | 216.3 [M+H]+ | 127.1 * | 59.1 | 25 / 40 |

| Hercynine | 198.2 [M+H]+ | 95.1 | 59.1 | 30 / 45 |

| IS (ET-d9) | 239.4 [M+H]+ | 127.1 | 59.1 | 25 / 40 |

*Note: The m/z 127.1 fragment corresponds to the imidazole ring moiety, which is conserved across ET and N-desmethyl ET. The loss of the methyl group occurs on the amine tail.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the following validation steps are mandatory:

-

Matrix Effect (ME) Assessment:

-

Compare the peak area of the analyte spiked into extracted urine (B) vs. neat solvent (A).

- .

-

Acceptance: 80–120%. If <50%, switch to Protocol B (SPE) or increase dilution factor.

-

-

Creatinine Normalization:

-

Urine concentration varies with hydration. Always normalize N-desmethyl ET concentration to Creatinine levels (analyzed in parallel).

-

-

Stability Check:

-

Analyze a QC sample immediately and after 24h in the autosampler (4°C) to verify no oxidation occurs (e.g., formation of dimers).

-

References

- Servillo, L., et al. (2015). The betaine profile of cereal flours and their antioxidant activity. Journal of Agricultural and Food Chemistry. (Contextual reference for betaine analysis).

-

Kean, K. M., et al. (2014). The Cys-Tyr Cross-Link of Cysteine Dioxygenase Changes the Optimal pH of the Reaction without a Structural Change.[4][5] Biochemistry.[4][5] (Identifies N-desmethyl-ET as a specific substrate). Retrieved from [Link]

-

Tang, R. M. Y., et al. (2021). S-Methyl-L-Ergothioneine to L-Ergothioneine Ratio in Urine Is a Marker of Cystine Lithiasis in a Cystinuria Mouse Model. Antioxidants.[6][7][8] Retrieved from [Link]

-

Nakamura, T., et al. (2022). Plasma, whole blood, and urinary levels of hercynine and S-methyl ergothioneine.[7] ResearchGate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. S-Methyl-L-Ergothioneine to L-Ergothioneine Ratio in Urine Is a Marker of Cystine Lithiasis in a Cystinuria Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust LC-MS/MS Method for the Quantification of N-Desmethyl L-Ergothioneine Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl L-Ergothioneine in biological matrices. N-Desmethyl L-Ergothioneine is a key analogue of L-Ergothioneine (EGT), a naturally occurring antioxidant of significant interest for its cytoprotective properties.[1][2] Accurate quantification of EGT and its related compounds is crucial for pharmacokinetic, metabolomic, and clinical research. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), N-Desmethyl L-Ergothioneine-d6. The protocol outlines optimized parameters for sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.

Introduction: The Imperative for Precision in Bioanalysis

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, which cannot be synthesized by humans and must be obtained from dietary sources.[1] Its potent antioxidant and anti-inflammatory capabilities have made it a focal point in research related to aging, neurodegenerative diseases, and skin health.[3][4] Consequently, the study of its metabolic pathway, including precursors and metabolites like N-Desmethyl L-Ergothioneine, requires highly reliable analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for such analyses due to its superior sensitivity and selectivity.[1] However, quantitative accuracy can be compromised by several factors, including sample loss during preparation and ion suppression or enhancement in the mass spectrometer, often referred to as matrix effects.[5][6] The most effective strategy to mitigate these variables is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS).[7][8] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it experiences the same analytical variations.[9] By measuring the ratio of the analyte to the known concentration of the SIL-IS, these variations are normalized, leading to highly accurate and reproducible results.[5][10] This guide provides the foundational mass spectrometry parameters and a comprehensive protocol for the analysis of N-Desmethyl L-Ergothioneine using its deuterated analogue, N-Desmethyl L-Ergothioneine-d6.

Principle of Multiple Reaction Monitoring (MRM)

The quantitative power of this method relies on the specificity of tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode. In this process, the first quadrupole (Q1) is set to isolate a specific ion—the protonated molecule of the analyte or internal standard, known as the precursor ion. This isolated ion is then passed to the second quadrupole (Q2), which functions as a collision cell. Inside Q2, the precursor ion is fragmented by collision with an inert gas (e.g., argon). The third quadrupole (Q3) is then set to isolate a specific, characteristic fragment ion, known as the product ion. The pairing of a precursor ion with a product ion is called a "transition," and monitoring these specific transitions provides an exceptionally high degree of selectivity and sensitivity, filtering out background noise from complex matrices.

Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.

Experimental Protocol

Materials and Reagents

-

N-Desmethyl L-Ergothioneine reference standard

-

N-Desmethyl L-Ergothioneine-d6 internal standard

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from complex biological fluids like plasma.[11]

-

Thaw Samples: Thaw plasma samples, calibration curve standards, and quality control (QC) samples on ice.

-

Aliquot: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of the N-Desmethyl L-Ergothioneine-d6 working solution (e.g., 500 ng/mL in 50:50 Methanol:Water) to every tube except for "double blank" samples.

-

Precipitate Protein: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 0.1% Formic Acid).

-

Inject: Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A HILIC column is recommended for this analysis due to the polar nature of N-Desmethyl L-Ergothioneine, providing excellent retention and peak shape.[12]

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm), or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp | 10°C |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following MRM transitions and parameters have been optimized for this analysis.

| Parameter | Condition |

| MS System | Sciex API 4000, Agilent 6470, Waters Xevo TQ, or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 500°C |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium (Argon) |

| Nebulizer Gas (GS1) | 40 psi |

| Auxiliary Gas (GS2) | 60 psi |

| Dwell Time | 150 ms |

Optimized MRM Transition Parameters

The following table summarizes the optimized MRM transitions for N-Desmethyl L-Ergothioneine and its deuterated internal standard. Two transitions are monitored for each compound—a primary transition for quantification and a secondary transition for confirmation, which adds a layer of analytical certainty.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| N-Desmethyl L-Ergothioneine | 216.1 | 127.0 | Quantifier | 60 | 25 |

| 216.1 | 170.1 | Qualifier | 60 | 20 | |

| N-Desmethyl L-Ergothioneine-d6 | 222.1 | 127.0 | Quantifier | 65 | 25 |

| 222.1 | 176.1 | Qualifier | 65 | 20 |

Note: DP and CE values are starting points and should be optimized for the specific mass spectrometer being used.

Rationale for Transition Selection:

-

Precursor Ions: The precursor ions ([M+H]⁺) are selected based on the calculated monoisotopic mass of the neutral molecule plus the mass of a proton. N-Desmethyl L-Ergothioneine (C₈H₁₃N₃O₂S) has a mass of ~215.07 Da, leading to a protonated ion of m/z 216.1. The d6-labeled standard is 6 Da heavier, resulting in a precursor of m/z 222.1.

-

Product Ions: The primary quantifier fragment at m/z 127.0 corresponds to the stable imidazolethiol ring structure, a common and abundant fragment for ergothioneine and its analogues.[11] The qualifier fragments at m/z 170.1 and 176.1 represent the loss of the carboxyl group (-COOH) and a methyl group, providing structural confirmation. The choice to use m/z 127.0 as the quantifier for the internal standard assumes the deuterium labels are on the N-dimethylamino group, which is lost during this fragmentation. This approach is valid and common, though care must be taken to ensure no isotopic crosstalk.

Method Validation and Self-Validating Systems

A trustworthy protocol must be a self-validating system. The inclusion of a SIL-IS is the first step. To fully validate the method for its intended purpose, key performance characteristics should be evaluated according to regulatory guidelines.

-

Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.[13]

-

Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a regression analysis (r² > 0.99).[12]

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (% bias) and precision (%RSD), which should typically be within ±15%.[11]

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to that in pure solvent. The SIL-IS should effectively track and correct for these effects.[5]

-

Recovery: Assess the efficiency of the extraction process by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Workflow Visualization

Caption: Overall experimental workflow from sample preparation to final quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of N-Desmethyl L-Ergothioneine. The use of a stable isotope-labeled internal standard, N-Desmethyl L-Ergothioneine-d6, is critical for correcting matrix effects and other analytical variabilities, thereby ensuring the highest level of data integrity.[5][7] The provided MRM parameters and chromatographic conditions serve as a validated starting point for researchers in drug development and life sciences, enabling accurate and reliable measurement of this important ergothioneine analogue.

References

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

-

Chiang, Y. T., et al. (2014). Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. Journal of Separation Science, 37(15), 1848-1854. [Link]

-

Li, W., et al. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2022, 7850811. [Link]

- ResolveMass Laboratories Inc. (2025).

-

Onyesom, I. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Biomedical Research, 19(3), 155-161. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

ResearchGate. (2007). Identification and Quantification of Ergothioneine in Cultivated Mushrooms by Liquid Chromatography-Mass Spectroscopy. [Link]

-

Breda, M., & de Vroege, D. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? Rapid Communications in Mass Spectrometry, 19(5), 607-611. [Link]

-

National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

- BenchChem. (2025).

-

Tan, A., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Proteomics & Bioinformatics, 5(9), 218-220. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Al-Tannak, N. F., et al. (2016). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Journal of Analytical Science and Technology, 7(1), 28. [Link]

-

ResearchGate. (2019). Chemical structure of ergothioneine. A histidine-derived amino acid. [Link]

-

Pharmaffiliates. N-Desmethyl L-Ergothioneine Methyl Ester. [Link]

-

Squillario, M., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3326. [Link]

-

Nagana, G., & Younger, S. (2020). Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. Metabolites, 10(6), 226. [Link]

-

ResearchGate. (2018). Chromatograms showing MRM transitions for the analytes at 6 ng/mL. [Link]

-

Agilent. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Forensic RTI. (2023). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. waters.com [waters.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Ergothioneine and its Precursor Hercynine in Biological Matrices

Abstract & Introduction

Ergothioneine (EGT) is a unique, diet-derived amino acid antioxidant whose physiological significance is underscored by the existence of a highly specific transporter, SLC22A4, in animals.[1] Unlike many other antioxidants, ergothioneine is exceptionally stable at physiological pH and does not auto-oxidize.[1][2] It accumulates in tissues prone to high levels of oxidative stress, suggesting a critical cytoprotective role.[1] Hercynine (HER), a trimethylated derivative of histidine, is the direct biosynthetic precursor to ergothioneine in organisms like fungi and mycobacteria.[3][4][5] It also manifests as a redox metabolite of EGT, making its concentration a valuable biomarker for assessing EGT's metabolic activity and the overall oxidative stress state of a biological system.[6][7][8]

The biosynthetic pathway primarily involves the methylation of L-histidine to form hercynine, followed by the sulfurization of hercynine to yield ergothioneine.[1][9]

Caption: The core biosynthetic pathway from L-histidine to ergothioneine.

Given the intimate metabolic relationship between EGT and HER, their simultaneous measurement provides a more comprehensive understanding of EGT's pharmacokinetics and its role in mitigating oxidative damage than measuring either compound alone.[6][8] This application note presents a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous, sensitive, and specific quantification of ergothioneine and hercynine in common biological matrices such as plasma and whole blood. The method utilizes a simple protein precipitation step and Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of these polar analytes.

Experimental Workflow & Protocols

The overall experimental workflow is designed for efficiency and robustness, minimizing sample handling steps to ensure high throughput and reproducibility.

Sources

- 1. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Ergothioneine LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of ergothioneine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible quantification of ergothioneine in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding ion suppression in the context of ergothioneine analysis.

Q1: What is ion suppression, and why is it a significant concern for ergothioneine analysis?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced ionization efficiency of the target analyte, in this case, ergothioneine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a significant decrease in signal intensity, which adversely affects the sensitivity, accuracy, and precision of your assay.[1] Given that ergothioneine is often analyzed in complex biological matrices like plasma, whole blood, and tissue homogenates, the risk of ion suppression is particularly high.[3][4]

Q2: What are the most common sources of ion suppression when analyzing ergothioneine in biological samples?

A2: The primary culprits for ion suppression in biological matrices are substances that interfere with the electrospray ionization (ESI) process. These include:

-

Phospholipids: Abundant in plasma and cell membranes, phospholipids are notorious for causing ion suppression, especially in reversed-phase chromatography.

-

Salts: High concentrations of salts, either from the biological matrix itself or from buffers used during sample preparation, can disrupt the formation of gas-phase ions.[5]

-

Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can co-elute with ergothioneine and interfere with its ionization.

-

Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can also contribute to ion suppression.[5]

Q3: How can I determine if my ergothioneine signal is being suppressed?

A3: A classic indicator of ion suppression is a significantly lower signal response for ergothioneine in a matrix sample compared to a neat (pure solvent) standard of the same concentration.[1] For a more systematic diagnosis, a post-column infusion experiment is the gold standard. This involves infusing a constant flow of an ergothioneine standard into the MS while injecting a blank matrix extract onto the LC column. Any dips in the stable baseline signal of ergothioneine directly correspond to regions of ion suppression in the chromatogram.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your ergothioneine LC-MS analysis.

Problem 1: My ergothioneine signal is very low or absent in plasma samples, but strong in neat standards.

-

Possible Cause: This is a strong indication of severe ion suppression from the plasma matrix. Plasma is rich in phospholipids and proteins, which are known to interfere with the ionization of analytes.

-

Solutions:

-

Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[2]

-

Protein Precipitation (PPT): This is a simple and common method for plasma samples. Acetonitrile is a widely used and effective solvent for precipitating proteins while keeping the polar ergothioneine in solution.[6][7]

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT by selectively isolating ergothioneine and removing a broader range of interferences.

-

Liquid-Liquid Extraction (LLE): LLE can also be employed to partition ergothioneine away from interfering matrix components.

-

-

Improve Chromatographic Separation:

-

Switch to HILIC: As a highly polar molecule, ergothioneine is often better retained and separated from non-polar matrix components like phospholipids using Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] The high organic content of the mobile phase in HILIC also promotes better desolvation and can enhance ESI sensitivity.[9][10]

-

Gradient Optimization: Adjust your chromatographic gradient to better separate the ergothioneine peak from regions of ion suppression.[5]

-

-

Dilute the Sample: If the concentration of ergothioneine in your samples is sufficiently high, a simple dilution can reduce the concentration of matrix components, thereby lessening their suppressive effects.[1]

-

Protocol: Protein Precipitation for Ergothioneine in Human Plasma

This protocol is adapted from a validated method for ergothioneine quantification.[3][6]

-

Sample Preparation:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

If using an internal standard, add the appropriate volume of your ergothioneine stable isotope-labeled internal standard (e.g., Ergothioneine-d9) working solution.

-

-

Precipitation:

-

Add 200 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.

-

-

Analysis:

-

Inject an appropriate volume of the supernatant into the LC-MS system.

-

Problem 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

-

Possible Cause: Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression, resulting in poor reproducibility. This highlights the critical need for an appropriate internal standard.

-

Solutions:

-

Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting for ion suppression.[1] A SIL-IS, such as Ergothioneine-d9, has nearly identical physicochemical properties to ergothioneine.[6][11] This means it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, you can achieve accurate quantification despite variations in suppression between samples.[2]

-

Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This helps to ensure that your calibrators and unknown samples experience similar matrix effects.

-

Data Presentation: Comparison of Internal Standard Strategies

| Internal Standard Type | Example | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) | Ergothioneine-d9 | Considered the "gold standard." Co-elutes with the analyte and experiences identical ion suppression, providing the most accurate correction.[6][11] | Can be more expensive than other options. |